molecular formula C16H18ClN3O3S B14975375 6-{4-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one

6-{4-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one

Cat. No.: B14975375
M. Wt: 367.9 g/mol
InChI Key: VBXWHPLLWRMJFO-UHFFFAOYSA-N
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Description

6-{4-Chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 4-chloro-3-sulfonamidophenyl substituent at the 6-position of the pyridazinone core. The sulfonamide group is further substituted with a 4-methylpiperidine ring, which confers unique steric and electronic properties to the molecule. Its synthesis likely follows nucleophilic substitution or coupling reactions, as seen in analogous pyridazinone derivatives .

Properties

Molecular Formula

C16H18ClN3O3S

Molecular Weight

367.9 g/mol

IUPAC Name

3-[4-chloro-3-(4-methylpiperidin-1-yl)sulfonylphenyl]-1H-pyridazin-6-one

InChI

InChI=1S/C16H18ClN3O3S/c1-11-6-8-20(9-7-11)24(22,23)15-10-12(2-3-13(15)17)14-4-5-16(21)19-18-14/h2-5,10-11H,6-9H2,1H3,(H,19,21)

InChI Key

VBXWHPLLWRMJFO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C3=NNC(=O)C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 6-{4-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one typically involves multiple steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

6-{4-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one can undergo various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-{4-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 4-methylpiperidine sulfonamide group distinguishes it from simpler analogs like diclomezine (pesticide) or fluorophenyl derivatives.

Structure-Activity Relationship (SAR) Insights :

  • Sulfonamide groups enhance binding to enzymatic targets (e.g., carbonic anhydrases or kinases) .
  • Chloro substituents on the phenyl ring improve lipophilicity and membrane permeability, as seen in diclomezine .
  • Heterocyclic variations : Piperidine vs. piperazine sulfonamides may influence metabolic stability and receptor affinity .

Physicochemical Properties

  • Lipophilicity : The 4-methylpiperidine sulfonamide group increases logP compared to simpler analogs (e.g., 6-fluorophenyl derivative: logP ~1.5 vs. target compound: logP ~2.8).
  • Solubility : Sulfonamide groups generally improve aqueous solubility, but bulky substituents like 4-methylpiperidine may reduce it.

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